3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole
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Overview
Description
3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole is a heterocyclic organic compound characterized by the presence of chlorine and iodine substituents on a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole typically involves the chloromethylation and iodination of a pyrazole precursor. One common method includes the reaction of 1-methylpyrazole with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide . The iodination step can be achieved using iodine or iodinating reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl and iodo groups can be substituted by nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized pyrazoles.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted pyrazoles, while oxidation and reduction can lead to the formation of hydroxylated or dehalogenated derivatives .
Scientific Research Applications
3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole exerts its effects is primarily through its reactivity with various biological targets. The chloromethyl and iodo groups facilitate interactions with nucleophilic sites in enzymes and receptors, potentially inhibiting or modifying their activity . This reactivity is harnessed in drug design to develop compounds with specific therapeutic effects .
Comparison with Similar Compounds
- 3-(Chloromethyl)-1-methylpyrazole
- 5-Iodo-1-methylpyrazole
- 3-(Bromomethyl)-5-iodo-1-methylpyrazole
Comparison: Compared to its analogs, 3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole is unique due to the presence of both chloromethyl and iodo substituents, which confer distinct reactivity and potential for diverse chemical transformations . This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
3-(chloromethyl)-5-iodo-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClIN2/c1-9-5(7)2-4(3-6)8-9/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRINZBPWPZUNJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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